molecular formula C15H12Cl2F3N3O B3035711 4-chloro-N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)benzenecarboxamide CAS No. 338409-32-8

4-chloro-N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)benzenecarboxamide

Cat. No. B3035711
CAS RN: 338409-32-8
M. Wt: 378.2 g/mol
InChI Key: WQVWVXKKVLWBAG-UHFFFAOYSA-N
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Description

The compound “4-chloro-N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)benzenecarboxamide” is also known as Saflufenacil . It is a new pyrimidinedione herbicide registered for the preplant burndown and preemergence use in various agronomic crops .


Synthesis Analysis

The synthesis of this compound involves several steps. One process involves reacting the compound of the formula (V) with 4-chloro-3-trifluoromethylphenyl isocyanate in a nonchlorinated organic solvent . The reaction temperature should not exceed 70 degrees C to give the compound of the formula (II). In a second step, the compound of the formula (II) is admixed with p-toluenesulfonic acid in a polar solvent at a reaction temperature of from 40 degrees C up to the reflux temperature of the solvent used .


Molecular Structure Analysis

The molecular structure of this compound is complex. The empirical formula is C17H17ClF4N4O5S . The molecular weight is 500.85 . More detailed structural information may be available in specialized chemical databases or scientific literature.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular weight (500.85) and its empirical formula (C17H17ClF4N4O5S) . More detailed properties may be available in specialized chemical databases or scientific literature.

Scientific Research Applications

Chemical Characterization and Synthesis

  • Yanagi et al. (2000) discussed the preparation and characterization of two crystalline forms of a related compound, 4-amino-5-chloro-2-methoxy-N-[(2S, 4S)-1-ethyl-2-hydroxymethyl-4-pyrrolidinyl]benzamide, demonstrating different thermal and spectroscopic properties of the polymorphs (Yanagi et al., 2000).

Applications in Pharmacology and Biochemistry

  • Various studies have synthesized and explored the properties of compounds structurally similar to 4-chloro-N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)benzenecarboxamide. For instance, studies by Kubicki et al. (2000) and A.S. Dongarwar et al. (2011) have investigated the crystal structures and potential antimicrobial or anti-inflammatory activities of related compounds (Kubicki et al., 2000); (A.S. Dongarwar et al., 2011).

Molecular and Crystal Structure Analysis

  • The crystal and molecular structure of related chemical compounds have been a significant area of study. For example, Jeon et al. (2013) analyzed the crystal structure of fluazinam, a compound with a similar chemical structure, revealing specific hydrogen bonding and molecular interactions (Jeon et al., 2013).

Functionalized Derivatives and Their Applications

  • Research by Cong-zhan (2009) and others has involved the synthesis of derivatives of similar compounds and exploring their potential applications, such as in the development of antitumor agents (Cong-zhan, 2009).

properties

IUPAC Name

4-chloro-N-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl2F3N3O/c16-11-3-1-9(2-4-11)14(24)22-6-5-21-13-12(17)7-10(8-23-13)15(18,19)20/h1-4,7-8H,5-6H2,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQVWVXKKVLWBAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NCCNC2=C(C=C(C=N2)C(F)(F)F)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl2F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)benzenecarboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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